molecular formula C18H22N2O3S B4412180 N~1~-(2,6-dimethylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2,6-dimethylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4412180
M. Wt: 346.4 g/mol
InChI Key: GMTRGQGKVDYIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,6-dimethylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPEG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. DPEG is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in a wide range of diseases, including Alzheimer's disease, diabetes, and cancer.

Mechanism of Action

DPEG exerts its pharmacological effects by inhibiting the activity of GSK-3β, a serine/threonine kinase that plays a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, DPEG can modulate a wide range of signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway.
Biochemical and physiological effects:
DPEG has been shown to have a number of biochemical and physiological effects, including the modulation of gene expression, the regulation of protein synthesis, and the induction of autophagy. DPEG has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPEG is its high selectivity for GSK-3β, which minimizes off-target effects and reduces the risk of toxicity. DPEG is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of DPEG is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on DPEG. One area of interest is the development of more potent and selective GSK-3β inhibitors based on the structure of DPEG. Another area of interest is the investigation of the therapeutic potential of DPEG in other diseases, such as Parkinson's disease and Huntington's disease. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of DPEG may also be an important area of future research.

Scientific Research Applications

DPEG has been extensively studied for its potential applications in the treatment of various diseases. In Alzheimer's disease, DPEG has been shown to improve cognitive function and reduce the accumulation of amyloid β-peptide, a hallmark of the disease. In diabetes, DPEG has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer, DPEG has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-20(24(22,23)16-11-6-5-7-12-16)13-17(21)19-18-14(2)9-8-10-15(18)3/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTRGQGKVDYIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=C(C=CC=C1C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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